![molecular formula C19H22N2O2 B15241734 2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
2,2'-[Propylenebis(nitriloethylidyne)]di-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a propylenebis(nitriloethylidyne) linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol typically involves the reaction of 2,2’-[propylenebis(nitriloethylidyne)] with phenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitriloethylidyne linkage provides additional sites for chemical interactions, making this compound versatile in its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Butylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Hexylenebis(nitriloethylidyne)]di-phenol
Uniqueness
Compared to similar compounds, 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is unique due to its specific propylenebis(nitriloethylidyne) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]propyl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-13(21-15(3)17-9-5-7-11-19(17)23)12-20-14(2)16-8-4-6-10-18(16)22/h4-11,13,22-23H,12H2,1-3H3 |
InChI-Schlüssel |
VLWZKQBFSQRPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C(C)C1=CC=CC=C1O)N=C(C)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


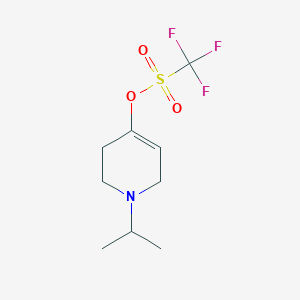
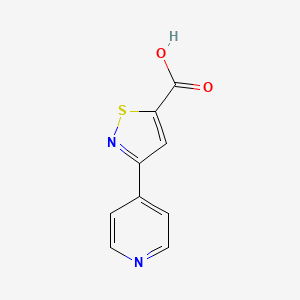
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)

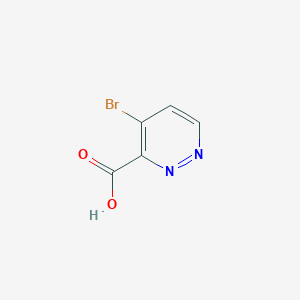
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)

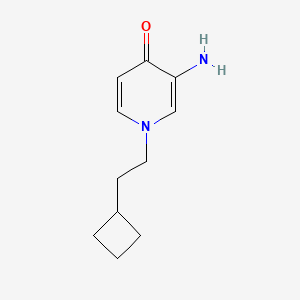
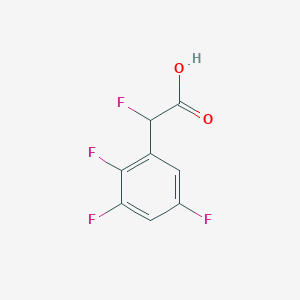
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
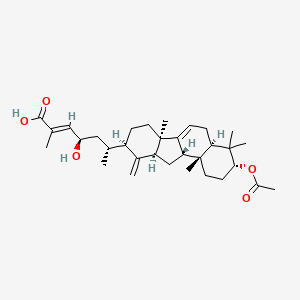
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
